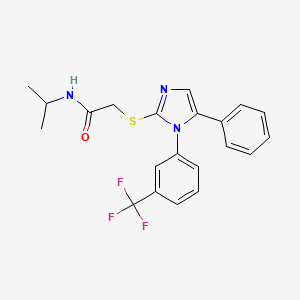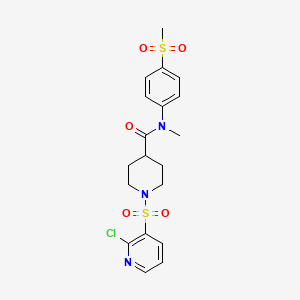
3-(吡啶-3-基甲基)-1H-喹唑啉-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and there is one p-orbital left which can form pi bonds. The pi electron system extends over the entire ring, making pyridine aromatic .
Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Chemical Reactions Analysis
Pyridine can undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. It can act as a base, forming salts upon reaction with acids .
Quinazoline can undergo a variety of reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyridine is a colorless liquid at room temperature, with a strong, unpleasant odor. It is miscible with water and many organic solvents .
Quinazoline is a crystalline solid at room temperature. It is relatively stable and can be sublimed without decomposition .
科学研究应用
抗菌活性增强
一项研究专注于合成一系列1-环丙基-8-甲氧基喹唑啉-2,4-二酮,评估它们的抗菌功效。这些化合物被测试对大肠杆菌的旋转酶耐药突变体的效果,表明在开发对抗耐药菌株有效的抗菌剂方面具有潜力。研究突出了特定二酮特征,增强了抗菌活性,为设计更有效药物提供了关键的结构-功能关系见解 (German et al., 2008)。
有机合成催化剂
另一项研究提出了一种合成结构多样的喹喔啉的新方法,包括使用松节酚磺酸作为有机催化剂合成3-(吡啶-3-基甲基)-1H-喹唑啉-2,4-二酮的衍生物。这种环保、通用和实用的方法强调了该化合物在促进有机合成反应中的实用性,有助于新材料和药物的开发 (Kaur et al., 2021)。
半导体和传感器应用
研究将嘧啶并[4,5-g]喹唑啉-4,9-二酮作为π-共轭聚合物半导体的构建单元,揭示了在生物和化学传感器中的应用。基于这个单元的共聚物在有机薄膜晶体管中对酸的敏感性和空穴传输性能表现出显著的敏感性,展示了开发敏感传感器设备的潜力 (Quinn et al., 2015)。
基质金属蛋白酶抑制剂用于骨关节炎
已确定喹唑啉酮和其衍生物作为口服活性和特异性基质金属蛋白酶-13的抑制剂,为治疗骨关节炎提供了一个有希望的途径。这项研究强调了这些化合物在治疗退行性疾病方面的治疗潜力,而不会引起显著的副作用 (Li et al., 2008)。
荧光有机硼配合物
合成了一系列含有5-(吡啶-2-基亚甲基)咪唑啉-2,4-二酮基团的非对称有机硼配合物家族,显示出强烈的荧光。这些化合物的量子产率高达91.7%,在生物正交化学和生物研究中作为荧光标记物具有潜在应用 (Garre et al., 2019)。
作用机制
Target of Action
Similar compounds such as n-(pyridin-3-ylmethyl)aniline have been shown to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .
Biochemical Pathways
Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
Related compounds such as ®-n-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-n-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (amg 487) have been shown to display dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione. For instance, oxidative stress can be induced by a wide range of environmental factors including UV stress, pathogen invasion, herbicide action, and oxygen shortage .
安全和危害
未来方向
属性
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMIAVCBKALIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-ylmethyl)-1H-quinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357035.png)

![methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2357038.png)


![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)






![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)